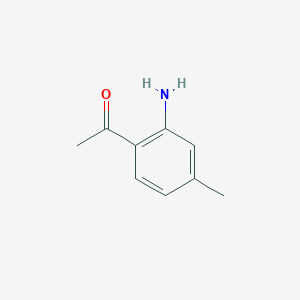
1-(2-Amino-4-methylphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Amino-4-methylphenyl)ethanone-related compounds involves diverse chemical reactions, offering insights into the adaptability of this chemical framework. For instance, the compound 2-(4-Methylphenyl)-2-oxoethyl isonicotinate was synthesized through the reaction of isonicotinic acid with 2-bromo-1-(4-methylphenyl)ethanone in the presence of a base, demonstrating a method for incorporating the keto-phenyl structure into more complex molecules (Viveka et al., 2013).
Molecular Structure Analysis
The molecular and crystal structures of compounds related to 1-(2-Amino-4-methylphenyl)ethanone reveal significant insights into their stability and interactions. For instance, the crystallization in the triclinic system with detailed unit cell parameters indicates the importance of intermolecular interactions, such as C—H···O, in stabilizing the structure of synthesized compounds (Viveka et al., 2013).
Chemical Reactions and Properties
The reactivity of 1-(2-Amino-4-methylphenyl)ethanone derivatives under various conditions showcases the compound's versatility. For example, the identification of pyrolysis products of a new psychoactive substance related to this structure underlines the compound's stability and potential for transformation under heat (Texter et al., 2018).
Physical Properties Analysis
Studies on the physical properties of 1-(2-Amino-4-methylphenyl)ethanone derivatives, such as quantum chemical parameters, vibrational frequencies, and NMR studies, provide a comprehensive understanding of their characteristics. These analyses include calculations of ionization potential, electron affinity, and molecular orbitals, offering a detailed perspective on the physical aspects of these compounds (Karunanidhi et al., 2017).
Chemical Properties Analysis
The chemical properties of 1-(2-Amino-4-methylphenyl)ethanone and its derivatives are highlighted by their interactions with DNA and potential biological activities. For instance, the study of Schiff base ligands derived from this structure for DNA interaction and docking studies emphasizes the compound's relevance in biochemical applications (Kurt et al., 2020).
Scientific Research Applications
Fluorescent Chemosensors Development
4-Methyl-2,6-diformylphenol (DFP) is a crucial fluorophoric platform for creating chemosensors capable of detecting a variety of analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors have been extensively documented. Given the structural relation and potential chemical reactivity similarities, research on compounds like 1-(2-Amino-4-methylphenyl)ethanone could contribute to this field by providing alternative structures for sensing applications, enhancing the selectivity or sensitivity for specific analytes (Roy, 2021).
Advanced Oxidation Processes for Environmental Cleanup
Studies on advanced oxidation processes (AOPs) for the degradation of contaminants in water highlight the potential of structurally related compounds to generate various by-products through oxidation. Research into compounds like 1-(2-Amino-4-methylphenyl)ethanone could explore its degradation pathways, by-products, and potential environmental impacts, contributing to the development of more efficient and safer water treatment methods (Qutob et al., 2022).
Ethnobotanical and Ayurvedic Medicine
Investigations into the ethnobotanical properties of plants highlight the diverse chemical compositions and therapeutic potentials of various compounds, including amino acids, proteins, and phenolic contents. Research on 1-(2-Amino-4-methylphenyl)ethanone within this context could unveil new medicinal applications or contribute to the understanding of the pharmacological properties of related plants (Thakre Rushikesh et al., 2016).
Proteostasis and Chemical Chaperones
The therapeutic effects of certain compounds in maintaining proteostasis by acting as chemical chaperones have been extensively studied. These compounds can prevent protein misfolding, alleviate endoplasmic reticulum stress, and potentially mitigate various pathologies. Research into compounds like 1-(2-Amino-4-methylphenyl)ethanone could explore its utility as a chemical chaperone, offering new avenues for the treatment of diseases associated with protein misfolding (Kolb et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-(2-amino-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSDVMMCXGKRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552774 | |
| Record name | 1-(2-Amino-4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-4-methylphenyl)ethanone | |
CAS RN |
122710-21-8 | |
| Record name | 1-(2-Amino-4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


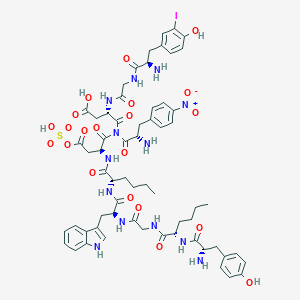
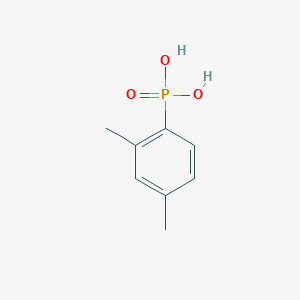
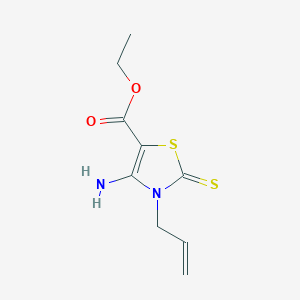
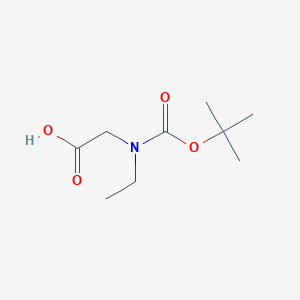
![3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid](/img/structure/B44929.png)
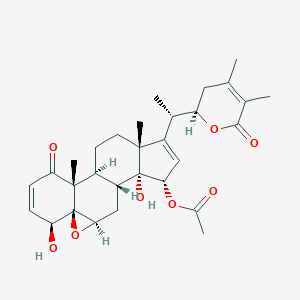


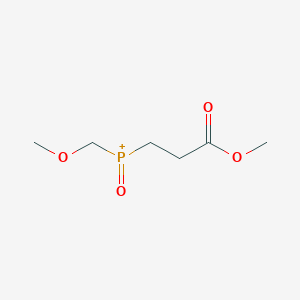

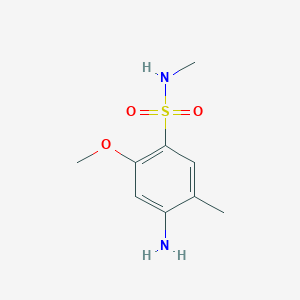

![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)
![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)